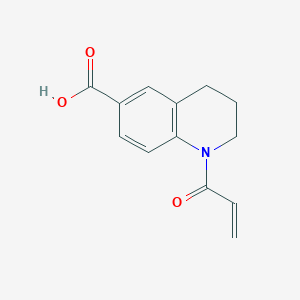

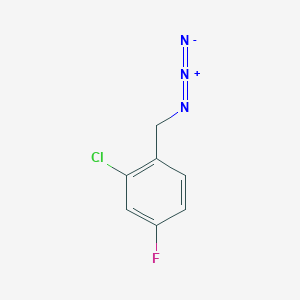

1-(Azidomethyl)-2-chloro-4-fluorobenzene

Overview

Description

Synthesis Analysis

The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-2-chloro-4-fluorobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds .Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry . The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine . The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase . This information is crucial for understanding the molecular structure of 1-(Azidomethyl)-2-chloro-4-fluorobenzene, as it likely shares similar structural characteristics .Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes . The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines . Additionally, the photoreaction of 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring, leads to the formation of benzofuroxan and involves a triplet nitrene intermediate . These findings suggest that 1-(Azidomethyl)-2-chloro-4-fluorobenzene could undergo similar photoreactions or serve as a reagent for azidation .Scientific Research Applications

Synthesis of Triazole Derivatives

One study involves the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing the potential of 1-(Azidomethyl)-2-chloro-4-fluorobenzene in the development of corrosion inhibitors for steels. This research highlights the versatility of azide-functionalized compounds in generating triazole rings through click chemistry, a technique widely appreciated for its efficiency and selectivity in synthesizing complex molecules with potential applications in material science and corrosion prevention (Negrón-Silva et al., 2013).

Radiolabeling for PET Imaging

Another significant application is in the radiolabeling of peptides using 1-(Azidomethyl)-4-[(18)F]-fluorobenzene for positron emission tomography (PET) imaging. This method demonstrates the compound's utility in bioconjugation and radiolabeling, offering a pathway to synthesize radiotracers for diagnostic imaging, which is crucial for the advancement of non-invasive medical diagnostics (Thonon et al., 2009).

Organometallic Chemistry

Research on partially fluorinated benzenes, including structures similar to 1-(Azidomethyl)-2-chloro-4-fluorobenzene, underlines their role in organometallic chemistry and catalysis. Such compounds serve as solvents or ligands in transition-metal catalysis, where their fluorinated moieties influence the reactivity and stability of metal complexes. This impacts the development of new catalytic processes and the synthesis of organic compounds, highlighting the importance of fluorinated benzenes in modern synthetic chemistry (Pike et al., 2017).

Cross-Coupling Reactions

The use of fluorobenzenes in cross-coupling reactions has been documented, with studies showing how such compounds, including those related to 1-(Azidomethyl)-2-chloro-4-fluorobenzene, participate in organometallic couplings. This research underscores the compound's relevance in the synthesis of complex organic molecules, further extending its applications in pharmaceuticals, agrochemicals, and material sciences (Manabe & Ishikawa, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 1-(Azidomethyl)-4-fluorobenzene, indicates that it may cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer and causes damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for 1-(Azidomethyl)-2-chloro-4-fluorobenzene were not found in the search results, azido compounds in general are of interest due to their potential utility in organic synthesis. They can be used in click chemistry, a powerful tool for creating complex structures, which suggests potential future directions in the field of organic synthesis .

properties

IUPAC Name |

1-(azidomethyl)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-7-3-6(9)2-1-5(7)4-11-12-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELQEFVDUSTTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277160 | |

| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-2-chloro-4-fluorobenzene | |

CAS RN |

622372-78-5 | |

| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622372-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)

amine](/img/structure/B1461450.png)

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)

![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)